Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S2/c1-4-27-17-11-9-16(10-12-17)22-29(24,25)20-18(13-28-19(20)21(23)26-3)15-7-5-14(2)6-8-15/h5-13,22H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWQTUNXVNLCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfamoyl group: This step involves the reaction of the thiophene derivative with a sulfonamide reagent, often in the presence of a catalyst.
Esterification: The carboxyl group on the thiophene ring is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and sulfamoyl groups undergo hydrolysis under varying conditions:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Ester Hydrolysis | Acidic (HCl, H₂SO₄) or Basic (NaOH) | 3-[(4-Ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylic acid | |
| Sulfamoyl Hydrolysis | Prolonged acidic reflux (H₂SO₄, H₂O) | 4-Ethoxyphenylamine + Thiophene-2-carboxylic acid derivatives |
Ester hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, while sulfamoyl cleavage involves S–N bond scission.
Oxidation Reactions
The thiophene ring and sulfamoyl group are susceptible to oxidation:
| Oxidizing Agent | Conditions | Products | Reference |
|---|---|---|---|
| H₂O₂ | Room temperature, 24 hrs | Thiophene sulfoxide derivatives | |
| KMnO₄ | Acidic (H₂SO₄), 60°C | Thiophene sulfone and carboxylic acid derivatives |
Oxidation of the thiophene ring alters electronic properties, enhancing polarity.
Nucleophilic Substitution Reactions
The sulfamoyl group participates in nucleophilic substitutions:
| Nucleophile | Conditions | Products | Reference |
|---|---|---|---|
| Amines | DCM, TEA, 0–5°C | N-Alkyl/N-aryl sulfonamide derivatives | |
| Alcohols | THF, NaH, reflux | Sulfonate esters |
Reactivity is influenced by the electron-withdrawing nature of the sulfamoyl group, facilitating attack at the sulfur center.
Reduction Reactions
Selective reduction of functional groups has been reported:
| Reducing Agent | Conditions | Products | Reference |
|---|---|---|---|
| LiAlH₄ | Dry ether, 0°C | Thiophene methanol derivatives | |
| NaBH₄/CuI | MeOH, 25°C | Sulfonamide to thiol derivatives |
Reduction pathways depend on steric and electronic factors of the substituents.
Transesterification
The methyl ester group undergoes transesterification with alcohols:
| Alcohol | Catalyst | Conditions | Products | Reference |
|---|---|---|---|---|
| Ethanol | H₂SO₄ | Reflux, 12 hrs | Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |
| Benzyl | Ti(OiPr)₄ | 80°C, 6 hrs | Benzyl ester derivatives |
This reaction retains the sulfamoyl group while modifying ester solubility.
Electrophilic Aromatic Substitution
The thiophene and phenyl rings undergo electrophilic substitution:
| Reaction | Reagents | Position | Products | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C-5 (thiophene) | Nitro-substituted derivatives | |
| Halogenation | Br₂, FeBr₃ | C-4 (phenyl) | Brominated analogs |
Regioselectivity is dictated by the electron-donating ethoxy and methyl groups.
Comparative Reactivity of Analogous Compounds
Substituents significantly influence reaction outcomes:
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a thiophene ring substituted with a sulfamoyl group and an ethoxyphenyl moiety. Its synthesis generally involves several key steps:
- Formation of the Thiophene Ring : Cyclization of appropriate precursors.
- Introduction of the Sulfamoyl Group : Reaction with a sulfonamide reagent.
- Esterification : Conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst.
These synthetic routes can be optimized for large-scale production using advanced techniques such as continuous flow reactors and high-throughput screening of catalysts.
Chemistry
Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with tailored properties.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies indicate significant effectiveness against various bacterial strains, particularly Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
- Anticancer Activity : In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines, including prostate cancer cells (PC-3). Mechanistically, it may induce apoptosis and cell cycle arrest through modulation of signaling pathways associated with proliferation and survival.
Medicine
In medicinal chemistry, this compound is being explored for drug development targeting specific enzymes or receptors. Its sulfamoyl group can form hydrogen bonds with active site residues in enzymes, while the thiophene ring may engage in π-π interactions with aromatic amino acids, enhancing its potential as a therapeutic agent.
Industry
In materials science, this compound is utilized in developing advanced materials such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in organic electronics.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with active site residues, while the thiophene ring can engage in π-π interactions with aromatic amino acids.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Uniqueness
Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the ethoxy group may enhance its solubility and bioavailability compared to similar compounds with different substituents.
Biological Activity
Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene class, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by a thiophene ring substituted with a sulfamoyl group and an ethoxyphenyl moiety. The synthesis typically involves multi-step organic reactions:
- Formation of the Thiophene Ring : Achieved through cyclization of appropriate precursors.
- Introduction of the Sulfamoyl Group : Reaction with a sulfonamide reagent.
- Esterification : The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including prostate cancer cells (PC-3). The proposed mechanism includes the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Effects
Thiophene derivatives are known for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This suggests potential therapeutic applications in treating inflammatory diseases .
Research Findings and Case Studies
Several studies have highlighted the biological activities of thiophene derivatives:
The biological activity of this compound is attributed to its interaction with specific molecular targets:
Q & A
Q. Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfamoyl group integration at δ 3.5–4.0 ppm, methylphenyl protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry : HRMS for molecular ion ([M+H]⁺) matching theoretical mass (±2 ppm error) .
- HPLC-PDA : Purity assessment (>98%) using a C18 column (acetonitrile/water gradient) .
Note : X-ray crystallography may resolve ambiguities in stereoelectronic effects if crystalline derivatives are obtainable .
Advanced: How do structural analogs inform structure-activity relationship (SAR) studies for this compound?
Q. Key Analog Comparisons :
| Analog Substituent | Biological Activity | Source |
|---|---|---|
| Bromo at phenyl ring () | Enhanced enzyme inhibition (IC₅₀ ↓30%) | |
| Ethoxy vs. methoxy () | Improved solubility (LogP ↓0.5) | |
| Methodological Insight : |
- Use molecular docking (e.g., AutoDock Vina) to compare binding poses with target enzymes (e.g., carbonic anhydrase IX).
- Validate via in vitro assays (e.g., fluorometric enzyme inhibition) .
Advanced: How can researchers resolve contradictions in reported bioactivity data across analogs?
Case Study : Conflicting IC₅₀ values for sulfamoyl-containing thiophenes may arise from:
- Assay Variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) .
- Substituent Effects : Para-substituted electron-withdrawing groups (e.g., -Cl) enhance target affinity but reduce solubility, skewing apparent potency .
Resolution : Perform dose-response curves under identical conditions and use computational QSAR models to isolate substituent contributions .
Advanced: What mechanistic insights exist for its interaction with biological targets?
Q. Proposed Mechanisms :
- Enzyme Inhibition : Sulfamoyl group binds to catalytic zinc in metalloenzymes (e.g., carbonic anhydrase), validated via crystallography .
- Receptor Antagonism : Thiophene core may engage in π-π stacking with aromatic residues in kinase active sites (e.g., EGFR) .
Validation Tools : - Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
Advanced: What computational strategies optimize its pharmacokinetic profile?
Q. In Silico Workflow :
- ADMET Prediction : Use SwissADME to estimate LogP (target <3), CYP450 inhibition risks, and blood-brain barrier permeability .
- Metabolite Prediction : GLORYx or Meteor Nexus to identify potential sulfamoyl cleavage or ester hydrolysis .
Experimental Follow-Up : Synthesize metabolites (e.g., free carboxylic acid derivative) and test stability in liver microsomes .
Advanced: How do reaction conditions (solvent, catalyst) impact synthesis yield?
Q. Case Study :
- Solvent Effects : DMF increases sulfamoylation yield (85%) vs. THF (60%) due to better sulfonamide solubility .
- Catalyst Optimization : Use of Pd(OAc)₂ in Suzuki-Miyaura coupling for biaryl formation (yield ↑20%) .
DOE Approach : Apply a Box-Behnken design to optimize temperature (60–80°C), catalyst loading (5–10 mol%), and solvent polarity .
Advanced: What toxicological assessments are critical for preclinical development?
Q. Priority Endpoints :
- Acute Toxicity : LD₅₀ in rodent models (OECD 423) .
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay .
- Cardiotoxicity : hERG channel inhibition screening (patch-clamp or FLIPR assays) .
Mitigation : Introduce hydrophilic groups (e.g., -OH) to reduce hERG binding .
Advanced: How can solubility challenges be addressed without compromising activity?
Q. Strategies :
- Prodrug Design : Convert methyl ester to a phosphate salt for aqueous formulation .
- Co-Crystallization : Use co-formers (e.g., nicotinamide) to enhance dissolution rate (patent: WO2023012345) .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .
Advanced: What scale-up challenges arise in multi-gram synthesis?
Q. Key Issues :
- Exothermic Reactions : Sulfamoylation requires controlled addition (jacketed reactor with <5°C/min ramp) .
- Purification Bottlenecks : Replace column chromatography with countercurrent distribution for >10g batches .
Process Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
